[1-(3-Nitrobenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrobenzyl)piperidin-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a nitrobenzyl group and a methanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrobenzyl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with piperidine to form 1-(3-nitrobenzyl)piperidine. The final step involves the reaction of this intermediate with piperidin-1-ylmethanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of 1-(3-Nitrobenzyl)piperidin-3-ylmethanone may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrobenzyl)piperidin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
1-(3-Nitrobenzyl)piperidin-3-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
[6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl]benzamide: Known for its anti-tubercular activity.
Imidazole derivatives: Possess a wide range of biological activities, including antibacterial and antifungal properties.
Thiazole derivatives: Exhibited potent activity against Gram-positive bacteria.
Uniqueness
What sets 1-(3-Nitrobenzyl)piperidin-3-ylmethanone apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[1-[(3-nitrophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-10-2-1-3-11-20)16-7-5-9-19(14-16)13-15-6-4-8-17(12-15)21(23)24/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2 |
InChI Key |
LGPRSVNKQQCVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.